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Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the
enzyme a-galactosidase A (a-Gal A), leading to the progressive accumulation of
globotriaosylceramide (Gb3) in various tissues. This accumulation drives the multisystemic
pathology of the disease, including renal failure, cardiovascular complications, and neuropathic
pain. Two notable oral therapeutic strategies have emerged for Fabry disease: substrate
reduction therapy with venglustat and pharmacological chaperone therapy with migalastat for
patients with amenable mutations. This guide provides a detailed, data-driven comparison of
these two agents, focusing on their mechanisms of action, clinical efficacy, and the
experimental protocols used to evaluate them.

Mechanism of Action

The fundamental difference between venglustat and migalastat lies in their therapeutic
approach to mitigating the effects of a-Gal A deficiency.

Venglustat: Substrate Reduction Therapy

Venglustat is an inhibitor of glucosylceramide synthase, a key enzyme in the synthesis
pathway of most glycosphingolipids, including Gb3.[1][2] By blocking this initial step,
venglustat aims to reduce the production of Gb3, thereby preventing its accumulation in
lysosomes, irrespective of the underlying GLA mutation.[1][3] This mechanism makes it a
potential treatment option for a broad range of Fabry disease patients.
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Migalastat: Pharmacological Chaperone Therapy

Migalastat is a pharmacological chaperone designed to treat Fabry disease in patients with
specific "amenable" mutations in the GLA gene.[4][5] These mutations result in misfolded but
potentially functional a-Gal A enzyme. Migalastat binds to the active site of these amenable
mutant enzymes, stabilizing their conformation and facilitating their proper trafficking from the
endoplasmic reticulum to the lysosome.[6][7] Once in the lysosome, the higher concentration of
the natural substrate, Gb3, and the lower pH cause migalastat to dissociate, allowing the
restored enzyme to catabolize the accumulated substrate.[6]

Below are diagrams illustrating the distinct mechanisms of action for Venglustat and
Migalastat.
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Caption: Mechanism of action of Venglustat.
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Caption: Mechanism of action of Migalastat.

Clinical Efficacy and Supporting Data

Direct head-to-head clinical trials comparing venglustat and migalastat have not been
completed. The ongoing Phase 3 CARAT trial (NCT05280548) is evaluating venglustat
against standard of care, which includes migalastat, with results expected in 2027.[1][8]
Therefore, the following comparison is based on data from separate clinical trial programs for
each drug.

Venglustat Clinical Data

The primary clinical evidence for venglustat in Fabry disease comes from a Phase 2a open-
label trial (NCT02228460) and its long-term extension study (NCT02489344) in 11 treatment-
naive adult males with classic Fabry disease.[1][3]

Table 1: Summary of Venglustat Phase 2a and Extension Study Results
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Endpoint

Timepoint

Result

Plasma Gb3 Reduction

6 Months

41.7% reduction from baseline.

[3]

3 Years

77.5% reduction from baseline.

[3]

Skin Gb3 Inclusions (SSCE)

6 Months

No significant change in

severity score.[1][9]

3 Years

5 of 6 remaining patients had
reductions in severity score; 2
achieved complete clearance
(score of 0).[1][3]

Fraction of SSCE Cytoplasm
Occupied by Gb3 Inclusions

6 Months

Mean change from baseline:
-0.06 (p=0.0010).[9][10]

3 Years (156 Weeks)

Mean change from baseline:
-0.12 (p=0.0008).[9][10]

Disease Progression

3 Years

No biochemical or histological
indications of disease
progression in kidneys, heart,

brain, or nervous system.[1][3]

[°]

SSCE: Superficial Skin Capillary Endothelium

Migalastat Clinical Data

Migalastat's efficacy has been established in two pivotal Phase 3 trials: the FACETS study
(NCT00925301) in treatment-naive patients and the ATTRACT study (NCT01218659) in
patients with prior enzyme replacement therapy (ERT) experience.[4][11]

Table 2: Summary of Migalastat Phase 3 Trial Results (in Patients with Amenable Mutations)
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. Patient . . .
Trial . Key Endpoint Timepoint Result
Population
Significant
) N reduction in the
Kidney Interstitial i
FACETS (vs. . ) migalastat group
ERT-Naive Capillary Gb3 6 Months )
Placebo) ) VS. an increase
Inclusions i
in the placebo
group.[4][11]
Significant
reduction with
Plasma lyso-Gb3 6 Months migalastat
compared to
placebo.[11]
Renal Function Stable renal
24 Months )
(eGFR) function.[4]
Cardiac Mass Reduction in
_ 24 Months _
(LVMI) cardiac mass.[4]
Comparable
) effect to ERT in
ATTRACT (vs. ERT- Renal Function o
i 18 Months maintaining
ERT) Experienced (eGFR)
stable renal
function.[12][13]
Significant
reduction in LVMi
Cardiac Mass with migalastat;
) 18 Months o
(LVMI) no significant
change in the
ERT group.[11]
Composite 30 Months (OLE)  10% of patients
Clinical Events experienced a
new composite
clinical event
(renal, cardiac,
or
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cerebrovascular).
[13]

eGFR: estimated Glomerular Filtration Rate; LVMi: Left Ventricular Mass Index; OLE: Open-
Label Extension

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are
summaries of the key experimental protocols employed in the evaluation of venglustat and
migalastat.

Venglustat Study Protocol (NCT02228460 &
NCT02489344)

o Study Design: An international, open-label, single-arm Phase 2a study with a 26-week initial
phase followed by a 130-week extension.[9]

o Participants: 11 treatment-naive adult males (18-37 years old) with classic Fabry disease.[9]
« Intervention: Venglustat 15 mg administered orally once daily.[3][9]

e Primary Endpoint (Initial Phase): Change in Gb3 accumulation in skin capillary endothelial
cells, assessed by a pathologist on a 0-3 severity rating scale.[1]

o Key Secondary & Exploratory Endpoints:

o Gb3 Quantification in Skin: The fraction of the volume of superficial skin capillary
endothelium (SSCE) cytoplasm occupied by Gb3 inclusions was measured by electron
microscopy unbiased stereology.[9][10]

o Plasma Biomarkers: Levels of Gb3 and globotriaosylsphingosine (lyso-Gb3) in plasma
were measured at various time points.[9][10]

o Organ Function: Renal function (eGFR), cardiac function, and neurological assessments
were conducted to monitor for disease progression.[3]
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Migalastat Study Protocols (FACETS & ATTRACT)

o Amenable Mutation Identification: The amenability of a GLA mutation to migalastat is
determined by a validated in vitro good laboratory practice (GLP) assay using human
embryonic kidney (HEK) 293 cells transfected with specific GLA mutations. A mutation is
deemed amenabile if, in the presence of 10 pumol/L migalastat, it demonstrates a >1.2-fold
increase in a-Gal A activity over its baseline and an absolute increase of >3% of the wild-type
o-Gal A activity.[7][14]

o FACETS (NCT00925301) Study Design: A Phase 3, randomized, double-blind, placebo-
controlled trial.[7]

o Participants: ERT-naive patients with amenable GLA mutations.[7]

o Intervention: Migalastat or placebo for 6 months, followed by an open-label extension
where all patients received migalastat.[4]

o Primary Endpoint: Percentage of patients with a =50% reduction in Gb3 inclusions in
kidney interstitial capillaries.

o ATTRACT (NCT01218659) Study Design: A Phase 3, randomized, open-label, active-
controlled trial.[13][15]

o Participants: ERT-experienced patients (at least 12 months) with amenable GLA
mutations.[15] Patients were randomized 1.5:1 to switch to migalastat or continue ERT.[15]

o Intervention: Migalastat 150 mg every other day versus standard ERT (agalsidase alfa or
beta) for 18 months.[13][16]

o Co-Primary Endpoints: Mean annualized change in estimated GFR (eGFR) and measured
GFR (iohexol).[15]

o Key Secondary Endpoints: Change in Left Ventricular Mass Index (LVMi) measured by
cardiac MRI, composite clinical events, and plasma lyso-Gb3 levels.[11][13]

The workflow for patient selection and evaluation in the ATTRACT trial is illustrated below.
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Caption: ATTRACT trial experimental workflow.
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Summary and Conclusion

Venglustat and migalastat represent two distinct and innovative oral therapeutic approaches
for Fabry disease.

e Venglustat, as a substrate reduction therapy, offers a broad applicability for patients
regardless of their mutation type. Phase 2 data in treatment-naive males with classic Fabry
disease demonstrates a progressive reduction in plasma Gb3 over three years and a
stabilization of disease progression.[3][9] Larger Phase 3 trials are currently underway to
confirm these findings and evaluate its impact on clinical outcomes such as pain and cardiac
hypertrophy.[1][11]

o Migalastat is a personalized medicine, effective only in patients with amenable GLA
mutations, which is estimated to be 35-50% of the Fabry patient population.[14][17] Phase 3
data has robustly demonstrated its efficacy in both ERT-naive and ERT-experienced
patients, showing it can reduce substrate storage, stabilize renal function, and reduce
cardiac mass.[4][11][12]

The choice between these therapies, for patients with amenable mutations, will likely depend
on a variety of factors including long-term comparative efficacy and safety data (pending from
trials like CARAT), patient preference for mechanism of action, and individual clinical profiles.
The data presented in this guide, derived from their respective clinical development programs,
provides a foundational basis for understanding the current landscape of oral therapies for
Fabry disease. As further data emerges, a more direct comparison will become possible,
ultimately helping to refine treatment strategies for this complex disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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